5-Fluoroindole-3-acetic acid
Overview
Description
5-Fluoroindole-3-acetic acid is a chemical compound with the molecular formula C10H8FNO2 . It is an off-white to pink powder and can be used as a reactant/reagent for the design, synthesis, and biological evaluation of novel tetrahydroprotoberberine derivatives as selective α1A-adrenoceptor antagonists .
Molecular Structure Analysis
The molecular structure of 5-Fluoroindole-3-acetic acid is represented by the molecular formula C10H8FNO2 . The average mass of the molecule is 193.174 Da and the monoisotopic mass is 193.053909 Da .Physical And Chemical Properties Analysis
5-Fluoroindole-3-acetic acid is an off-white to pink powder . It has a molecular formula of C10H8FNO2 and a molecular weight of 193.17 .Scientific Research Applications
Electrochemical Energy Storage : A study by Wang et al. (2019) found that poly(5-fluoroindole) (5-PFIn), derived from 5-Fluoroindole-3-acetic acid, exhibited high specific capacitance, good cycling stability, and slow self-discharge behavior, making it a promising material for supercapacitors (Wang et al., 2019).
Targeted Cancer Therapy : Folkes et al. (2002) identified that 5-Fluoroindole-3-acetic acid, when activated by horseradish peroxidase, becomes highly cytotoxic towards various cancer cell lines, suggesting its potential as a prodrug for targeted cancer therapy (Folkes et al., 2002).
Chromatographic Analysis : Chilcote (1972) adapted a chromatographic system for the determination of 5-hydroxyindole-3-acetic acid and indole-3-acetic acid, which could be relevant to the analysis of 5-Fluoroindole-3-acetic acid in biological samples (Chilcote, 1972).
Solid-State NMR : Graether et al. (2006) demonstrated the feasibility of a minicoil for solid-state 19F 1H NMR experiments with 5-Fluoroindole-3-acetic acid, highlighting its application in analyzing biological molecules labeled with 19F (Graether et al., 2006).
Safety and Hazards
5-Fluoroindole-3-acetic acid is classified as a skin irritant (Category 2), an eye irritant (Category 2), and a specific target organ toxicant following single exposure (Category 3, respiratory system) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Future Directions
While specific future directions for 5-Fluoroindole-3-acetic acid are not mentioned in the search results, it is known that this compound can be used as a reactant/reagent for the design, synthesis, and biological evaluation of novel tetrahydroprotoberberine derivatives . This suggests potential future research directions in the development of new pharmaceuticals.
Mechanism of Action
- However, it may impact auxin-related pathways, as it shares structural similarities with indole-3-acetic acid (IAA), a natural plant hormone involved in growth and development .
Target of Action
Biochemical Pathways
Pharmacokinetics
properties
IUPAC Name |
2-(5-fluoro-1H-indol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4-5,12H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLLOJBOPVNWNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196108 | |
Record name | 5-Fluoro-1H-indole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoroindole-3-acetic acid | |
CAS RN |
443-73-2 | |
Record name | 5-Fluoroindole-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=443-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-1H-indole-3-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 443-73-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88616 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluoro-1H-indole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-1H-indole-3-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.491 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Fluoro-1H-indole-3-acetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H8LQD3LPY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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